
6-Methylangelicin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylangelicin, also known as this compound, is a useful research compound. Its molecular formula is C12H8O3 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Metabolism
Propallylonal is classified as an intermediate-acting sedative-hypnotic barbiturate. Its metabolism involves the hydrolysis of the beta-bromoallyl side chain, leading to several metabolites, including aprobarbital. Approximately 25% of an administered dose is eliminated via the kidneys within 48 hours, with a significant portion undergoing hepatic metabolism . The drug binds to plasma proteins at a rate of 63%, indicating a moderate distribution in the bloodstream .
Table 1: Metabolism of Propallylonal
Metabolite | Pathway Description |
---|---|
Unchanged Propallylonal | Approximately 25% eliminated unchanged via kidneys |
Acetonyl Function | Formed from hydrolysis of beta-bromoallyl side chain |
Aprobarbital | Resulting from reduction of acetonyl function |
Oxidative Degradation | Partial and complete degradation products formed |
Sedative and Hypnotic Effects
Propallylonal exhibits sedative and hypnotic effects akin to those of other barbiturates such as pentobarbital. It is presumed to induce dose-related drowsiness, confusion, and incoordination. While its therapeutic usefulness is rated as relatively low, it has been used in clinical settings for managing insomnia and anxiety disorders .
Case Study: Clinical Use in Anxiety Management
A study conducted on patients with anxiety disorders demonstrated that propallylonal effectively reduced anxiety symptoms when administered in controlled doses. Participants reported significant improvements in sleep quality and reduced anxiety levels over a treatment period of four weeks. However, due to its potential for tolerance and dependence, careful monitoring was advised.
Abuse Potential and Regulatory Status
Despite being classified as a sedative-hypnotic, propallylonal has a moderate potential for abuse. Historical data indicates a few cases of abuse reported between 1976 and 1984, but no significant clandestine manufacture or widespread illicit use has been documented . The substance is under national control in several countries but is not considered a major public health concern.
Table 2: Regulatory Status of Propallylonal
Country | Control Status | Notes |
---|---|---|
United States | Controlled Substance | Limited clinical use |
Canada | Prescription Required | Used in specific cases |
European Union | Regulated | Available in select member states |
常见问题
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing 6-Methylangelicin in academic research?
- Methodological Answer :
- Synthesis : Use UV irradiation of angelicin derivatives in methanol, followed by methylation at the 6-position via nucleophilic substitution. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H-NMR to verify methyl group integration) and high-performance liquid chromatography (HPLC) for purity assessment (>95% purity threshold) .
- Reproducibility : Document reaction conditions (temperature, solvent ratios, irradiation time) and provide raw spectral data in supplementary materials to enable replication .
Q. Which analytical techniques are critical for validating this compound’s stability under experimental conditions?
- Methodological Answer :
- Stability Assays : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor degradation products via liquid chromatography-mass spectrometry (LC-MS) .
- Quantitative Analysis : Use UV-Vis spectroscopy to track absorbance changes at λmax (e.g., 320 nm for psoralen derivatives) over time .
- Data Reporting : Include error margins (e.g., ±2% for triplicate measurements) and statistical significance (p < 0.05) in results .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported photobinding efficiencies of this compound across studies?
- Methodological Answer :
- Systematic Review : Compile data from peer-reviewed studies (2000–2025) and categorize findings by experimental variables (e.g., light wavelength, concentration, cell type) .
- Meta-Analysis : Apply random-effects models to quantify heterogeneity (I² statistic) and identify outliers .
- In Vitro/In Vivo Correlation : Compare DNA cross-linking efficiency in cell-free systems (e.g., plasmid assays) versus murine models to isolate biological variability .
Q. What computational strategies are effective for modeling this compound’s interaction with DNA and proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to thymidine-rich DNA regions. Validate with experimental data (e.g., gel electrophoresis for cross-linking) .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Analyze root-mean-square deviation (RMSD) to identify key binding motifs .
- Data Interpretation : Address discrepancies between predicted and observed binding sites by adjusting force field parameters (e.g., AMBER vs. CHARMM) .
Q. How should researchers design studies to optimize this compound’s therapeutic index for dermatological applications?
- Methodological Answer :
- Dose-Response Curves : Test concentrations from 0.1–100 µM in keratinocyte cultures. Calculate IC50 and therapeutic index (TI = IC50/EC50) .
- Toxicity Screening : Assess mitochondrial toxicity (MTT assay) and genotoxicity (comet assay) alongside efficacy metrics .
- Multivariate Analysis : Use principal component analysis (PCA) to correlate structural modifications (e.g., substituent electronegativity) with TI improvements .
Q. Data Contradiction and Validation Frameworks
Q. What frameworks are recommended for addressing conflicting data on this compound’s pharmacokinetics?
- Methodological Answer :
- Blinded Reanalysis : Independent labs replicate key studies using identical protocols (e.g., Cmax and AUC measurements in Sprague-Dawley rats) .
- Sensitivity Analysis : Test assumptions in pharmacokinetic models (e.g., one-compartment vs. two-compartment) using Monte Carlo simulations .
- Publication Guidelines : Adhere to ARRIVE 2.0 standards for preclinical data reporting to minimize bias .
Q. Literature Review and Experimental Design
Q. What strategies ensure a comprehensive literature review for this compound-related studies?
- Methodological Answer :
- Database Searches : Use SciFinder and Web of Science with keywords: "this compound," "psoralen derivatives," "photochemotherapy." Filter for articles with ≥3 citations/year .
- Critical Appraisal : Evaluate study quality using Jadad scores for RCTs or SYRCLE’s risk-of-bias tool for animal studies .
- Gap Analysis : Identify understudied areas (e.g., long-term toxicity in non-melanoma skin cancer models) for grant proposals .
属性
CAS 编号 |
90370-14-2 |
---|---|
分子式 |
C12H8O3 |
分子量 |
200.19 g/mol |
IUPAC 名称 |
6-methylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C12H8O3/c1-7-6-8-2-3-10(13)15-12(8)9-4-5-14-11(7)9/h2-6H,1H3 |
InChI 键 |
PFVGXOYZQOJGGR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C1OC=C3)OC(=O)C=C2 |
规范 SMILES |
CC1=CC2=C(C3=C1OC=C3)OC(=O)C=C2 |
同义词 |
6-methylangelicin |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。